

1-Cyclopropyl-4-iodo-1H-pyrazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclopropyl-4-iodo-1H-pyrazole**

Cat. No.: **B1466076**

[Get Quote](#)

An Application Guide for the Strategic Use of **1-Cyclopropyl-4-iodo-1H-pyrazole** in Modern Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of **1-cyclopropyl-4-iodo-1H-pyrazole**. This versatile building block has emerged as a critical component in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide validated, step-by-step protocols for its incorporation into complex molecules, and present data to support its utility in drug discovery workflows.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and favorable drug-like properties.^{[1][2]} In the realm of oncology and inflammatory diseases, the overexpression or altered activation of protein kinases is a primary research focus.^[2] Small molecule kinase inhibitors are a leading therapeutic strategy, and within this class, pyrazole-containing compounds are exceptionally prominent.^{[1][2]} Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight feature a pyrazole ring, highlighting its significance.^{[1][2]}

The pyrazole moiety often serves as an effective hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of various kinases, mimicking the adenine portion of ATP.[\[1\]](#)[\[3\]](#) This interaction is fundamental to the inhibitory action of many successful drugs.

Why **1-Cyclopropyl-4-iodo-1H-pyrazole**?

The specific structure of **1-cyclopropyl-4-iodo-1H-pyrazole** offers a trifecta of advantages for the medicinal chemist:

- **N1-Cyclopropyl Group:** This small, rigid, lipophilic group can significantly influence a compound's metabolic stability and potency.[\[1\]](#) It can make favorable lipophilic interactions with the glycine-rich loop of a kinase or other hydrophobic regions, often enhancing binding affinity while helping to decrease clearance.[\[1\]](#)[\[4\]](#)
- **Pyrazole Core:** As discussed, this core acts as a robust scaffold for establishing hinge-binding interactions, a critical anchor point for kinase inhibition.[\[3\]](#)[\[5\]](#)
- **C4-Iodo Group:** The carbon-iodine bond at the C4 position is the molecule's primary reactive handle. It is highly susceptible to palladium- and copper-catalyzed cross-coupling reactions, allowing for the efficient and modular installation of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.[\[6\]](#) This modularity is essential for rapidly building chemical libraries to explore structure-activity relationships (SAR) during lead optimization.[\[7\]](#)[\[8\]](#)

Physicochemical Properties and Safe Handling

Before proceeding to synthetic protocols, it is crucial to understand the properties and safety requirements for handling **1-cyclopropyl-4-iodo-1H-pyrazole**.

Property	Value
CAS Number	1239363-40-6[9][10]
Molecular Formula	C ₆ H ₇ IN ₂ [10]
Molecular Weight	234.04 g/mol [10]
Appearance	Typically an off-white to pale yellow solid.
Solubility	Generally soluble in common organic solvents such as DMF, DMSO, THF, and chlorinated solvents.

Safety and Handling:

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] It may also be harmful if swallowed.[13]
- Precautions: Always handle this reagent in a well-ventilated area or a chemical fume hood.[11][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid breathing dust or fumes.[11]
- Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[12] Keep away from heat and direct sunlight.[12]
- Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal.[12] Do not allow the product to enter drains or waterways.[11][12]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-iodo group is primed for functionalization via cross-coupling chemistry, a cornerstone of modern drug discovery.[7] This allows for the precise and predictable formation of C-C and C-N bonds. Below are detailed protocols for the three most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized method for introducing aryl and heteroaryl moieties, which are ubiquitous in kinase inhibitors. The reaction's robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids make it a first-choice methodology.[6][16]

This protocol is optimized for speed and efficiency, ideal for rapid SAR studies.

- Materials:

- **1-Cyclopropyl-4-iodo-1H-pyrazole**
- Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (2-3 mol%)
- SPhos (4-6 mol%) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) (2.5 equiv.)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Microwave reaction vial with crimp cap

- Procedure:

- To a microwave vial, add **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv.), the boronic acid (1.2 equiv.), $\text{Pd}(\text{OAc})_2$ (0.03 equiv.), SPhos (0.06 equiv.), and K_2CO_3 (2.5 equiv.).[6]
- Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.[17]
- Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via syringe to achieve a final substrate concentration of ~0.1 M.[6][17]
- Place the sealed vial into the microwave reactor.
- Irradiate the mixture at a constant temperature of 90-120 °C for 10-30 minutes.[16][18]

- Monitor reaction completion by TLC or LC-MS.
- Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
- Purify the crude product by flash column chromatography on silica gel.

The following table summarizes typical conditions and yields for Suzuki reactions with similar 4-iodopyrazole substrates, which serve as a strong predictive baseline.

Boronic Acid	Catalyst System (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time	Yield (%)	Reference
Phenylboronic acid	Pd(PPh ₃) 4 (2)	Cs ₂ CO ₃ (2.5)	DME/H ₂ O	90 (MW)	5-12 min	95	[18]
4-Methylphenylboronic acid	Pd(PPh ₃) 4 (2)	Cs ₂ CO ₃ (2.5)	DME/H ₂ O	90 (MW)	5-12 min	92	[18]
4-Methoxyphenylboronic acid	Pd(PPh ₃) 4 (2)	Cs ₂ CO ₃ (2.5)	DME/H ₂ O	90 (MW)	5-12 min	90	[18]
Arylboronic acids	Pd(OAc) ₂ / SPhos	KF	Toluene/H ₂ O	80	Not Specified	Good-Excellent	[18]

Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is often critical for coupling with heteroaryl halides as it promotes the rate-limiting oxidative addition step and subsequent reductive elimination.[17] Cesium carbonate is a stronger, more soluble base than potassium carbonate and can accelerate reactions that are otherwise sluggish.[18]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, installing a rigid alkyne linker.[19] This linker is often used in kinase inhibitor design to probe deeper into the ATP binding site or to connect different pharmacophoric elements.[20]

This is the classic and highly reliable method for Sonogashira couplings.

- Materials:

- **1-Cyclopropyl-4-iodo-1H-pyrazole**
- Terminal alkyne (1.2 equiv.)
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
- Copper(I) Iodide (CuI) (4 mol%)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
- Anhydrous THF or DMF (optional co-solvent)

- Procedure:

- To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[21]
- Add anhydrous TEA or a mixture of TEA/THF.[21]
- Stir the mixture at room temperature for 5-10 minutes.
- Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
- Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the reaction is slow. Monitor progress by TLC or LC-MS.[21]
- Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[21]

- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Causality Note: The Sonogashira reaction relies on a synergistic dual catalytic cycle.[19][21] The palladium catalyst facilitates the oxidative addition with the iodopyrazole, while the copper(I) cocatalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] The amine base is crucial for neutralizing the HI generated and facilitating the formation of the copper acetylide.[19]

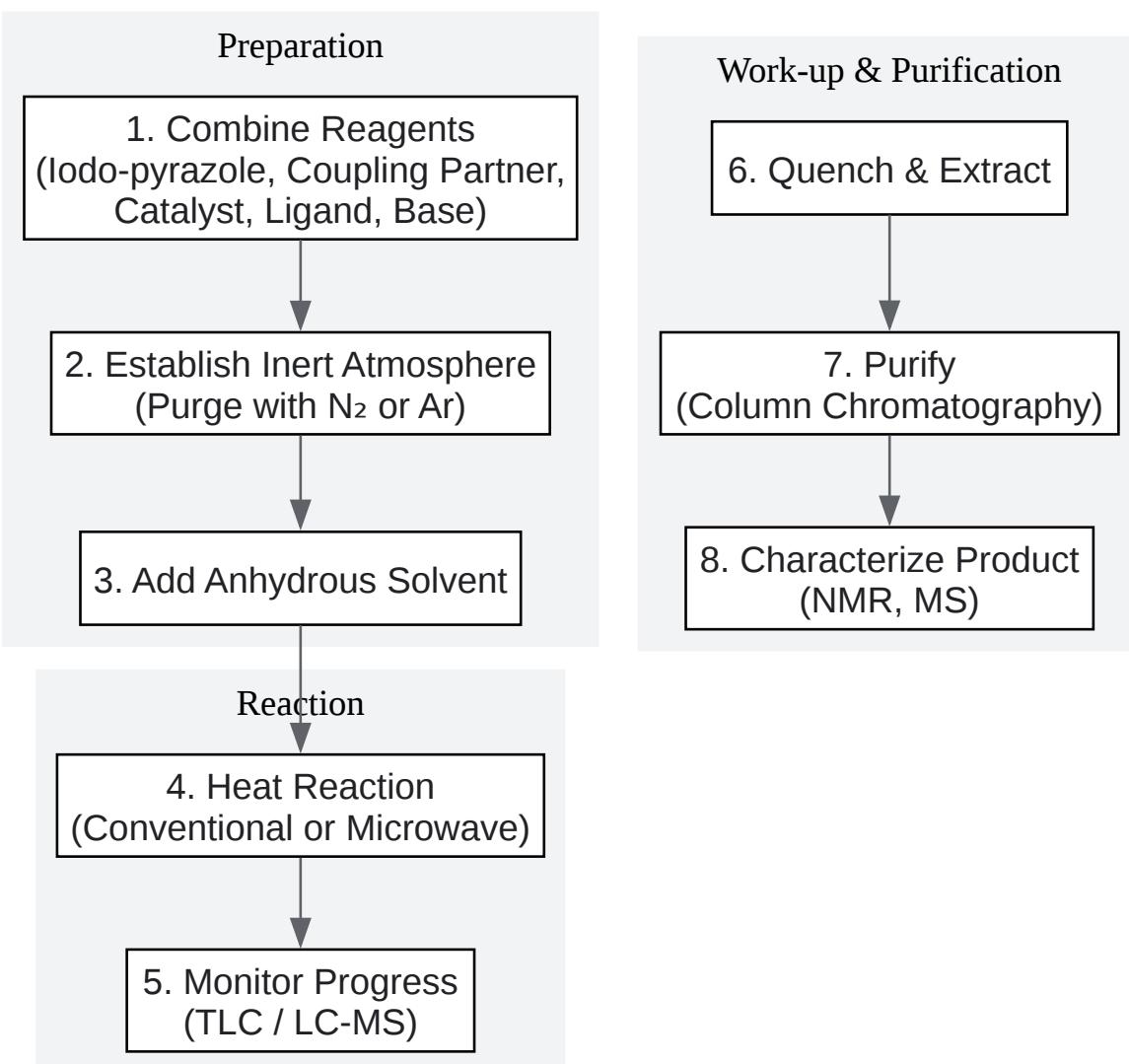
Buchwald-Hartwig Amination: Constructing C-N Bonds

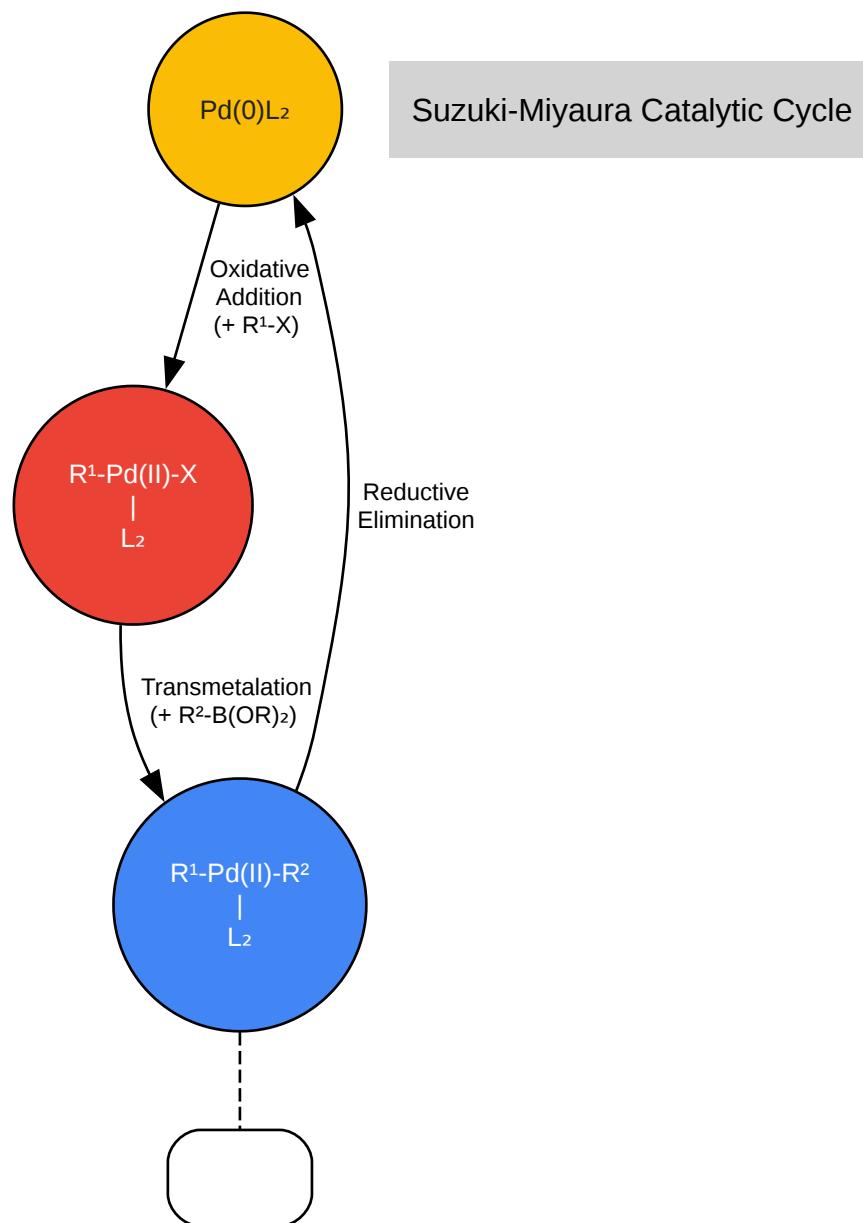
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary or secondary amines at the C4 position.[22] This is a key strategy for accessing the 4-aminopyrazole scaffold, a pharmacophore present in numerous kinase inhibitors, including those targeting the Janus Kinase (JAK) family.[6][23][24]

- Materials:

- 1-Cyclopropyl-4-iodo-1H-pyrazole**
- Primary or secondary amine (1.2-2.0 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (2-5 mol%) or $Pd(dba)_2$ [25]
- A bulky phosphine ligand such as XPhos, RuPhos, or tBuDavePhos (4-10 mol%)
- A strong, non-nucleophilic base such as Sodium tert-butoxide ($NaOtBu$) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv.)
- Anhydrous, deoxygenated solvent such as Toluene or 1,4-Dioxane

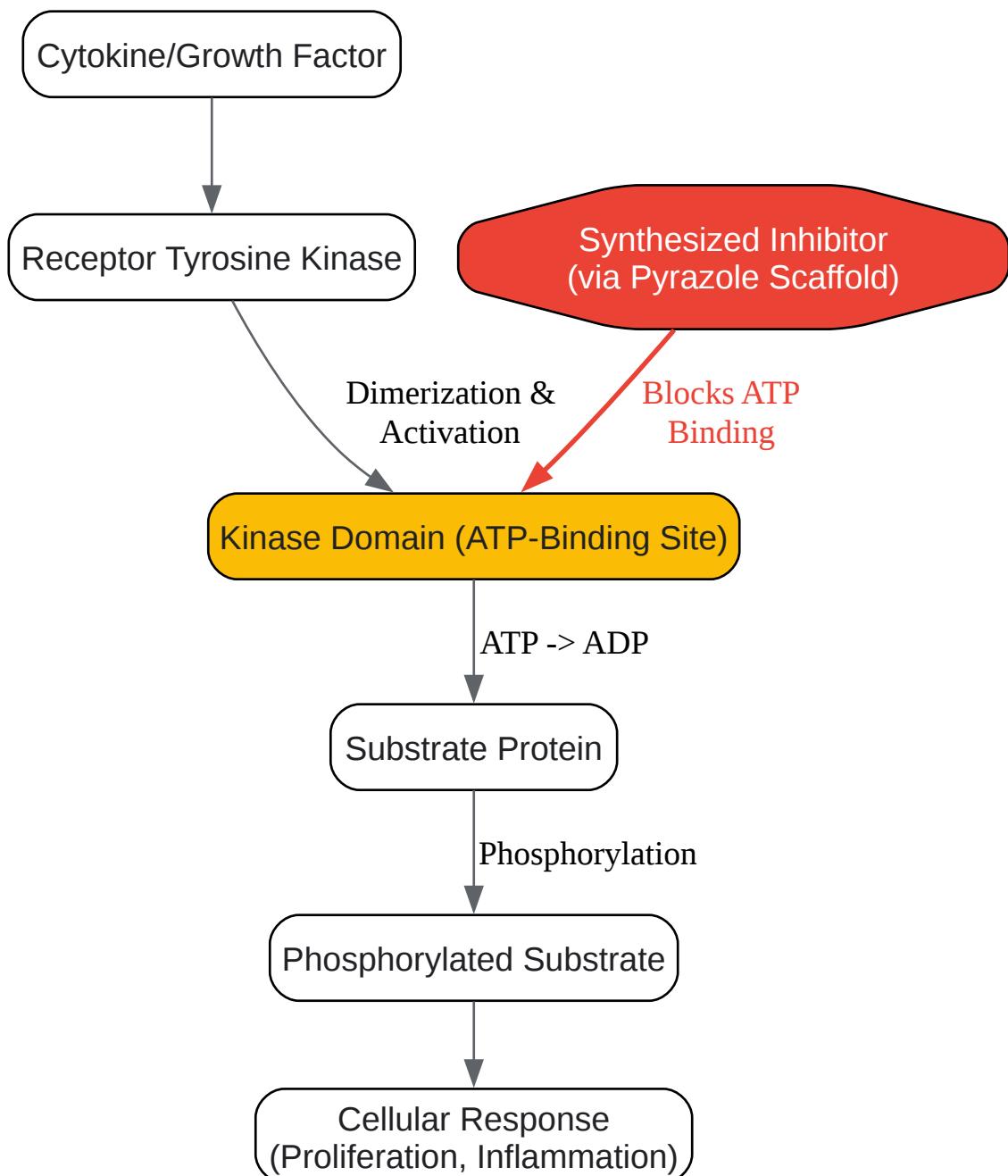
- Procedure:


- In a glovebox or under a strict inert atmosphere, add the base (e.g., $NaOtBu$, 2.0 equiv.) to a dry Schlenk flask.


- Add **1-cyclopropyl-4-iodo-1H-pyrazole** (1.0 equiv.), the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv.), and the ligand (e.g., XPhos, 0.04 equiv.).
- Add the anhydrous solvent (e.g., Toluene).
- Finally, add the amine (1.2 equiv.).
- Seal the flask and heat the reaction mixture at 80-110 °C.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography.

Causality Note: The choice of catalyst system is critical and depends on the amine.[24] For bulky amines or those lacking β -hydrogens (e.g., anilines), palladium catalysis is generally effective.[25][26] For alkylamines with β -hydrogens, which can undergo β -hydride elimination as a side reaction, a copper-catalyzed system may provide better results, highlighting the complementarity of the two methods.[25][26]

Visualization of Workflows and Mechanisms


To better illustrate the processes described, the following diagrams outline the general experimental workflow, the catalytic cycle of the Suzuki reaction, and the biological context of kinase inhibition.

[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

1-Cyclopropyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool for accelerating kinase inhibitor discovery programs. Its well-defined reactive handle at the C4 position provides a reliable entry point for molecular diversification through robust and well-

understood cross-coupling reactions. The protocols and data presented herein provide a solid foundation for medicinal chemists to leverage this building block, enabling the efficient synthesis of novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.

References

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). *Molecules*, 28(14), 5403.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). *Acta Pharmaceutica Sinica B*, 12(6), 2531-2547.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). *ACS Medicinal Chemistry Letters*, 13(7), 1146-1153.
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). *Bioorganic & Medicinal Chemistry Letters*, 30(15), 127267.
- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (2023). *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). *Molecules*, 25(19), 4563.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). *ACS Omega*, 3(7), 8161-8169.
- C4-Alkylation of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). *Molecules*, 25(20), 4668.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). *Molecules*, 28(14), 5403.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). *Molecules*, 25(15), 3493.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). *Molecules*, 25(15), E3493.
- Design and Synthesis of Pyrazole-Based Macroyclic Kinase Inhibitors Targeting BMPR2. (2023). *ACS Medicinal Chemistry Letters*, 14(5), 629-635.
- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2010). *Journal of Molecular Graphics and Modelling*, 29(2), 274-287.

- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2016). *Arkivoc*, 2016(5), 296-312.
- Cul-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2013). *The Journal of Organic Chemistry*, 78(9), 4539-4546.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2015). *Mini-Reviews in Organic Chemistry*, 12(2), 125-136.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). *Molecules*, 27(19), 6295.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). *Molecules*, 26(11), 3290.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2018). *Tetrahedron Letters*, 59(4), 365-368.
- Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (2012). *Journal of Pharmacy Research*, 5(2), 1075-1081.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parchem.com [parchem.com]
- 10. 1-Cyclopropyl-4-iodo-1H-pyrazole - CAS:1239363-40-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Cyclopropyl-4-iodo-1H-pyrazole in kinase inhibitor synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1466076#1-cyclopropyl-4-iodo-1h-pyrazole-in-kinase-inhibitor-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com